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molecular formula C6H8N2O4 B7731433 Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate CAS No. 63760-88-3

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Cat. No. B7731433
M. Wt: 172.14 g/mol
InChI Key: AKRQTHKSKXPEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544812B2

Procedure details

5-Hydantoin acetic acid (20.57 g, 0.130 mol) in MeOH (210 mL) was treated with conc. H2SO4 (7 mL) and heated to reflux under N2 for 2.5 h. The resultant clear solution was cooled and the solvent removed in vacuo to give an oil which was diluted with water (65 mL) and extracted 4 times with EtOAc. The organic layer was dried (MgSO4) and the solvent removed in vacuo to afford 19.81 g (88%) of (2,5-dioxo-imidazolidin-4-yl)-acetic acid methyl ester. MS (ES+) Calc'd for C6H9N2O4 (M+1) 173. Found m/z 173 (100%). 1H NMR.
Quantity
20.57 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:7]([CH2:8][C:9]([OH:11])=[O:10])[C:5](=[O:6])[NH:4][C:2]1=[O:3].OS(O)(=O)=O.[CH3:17]O>O>[CH3:17][O:10][C:9](=[O:11])[CH2:8][CH:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1]1

Inputs

Step One
Name
Quantity
20.57 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1CC(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
210 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
65 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resultant clear solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.81 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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